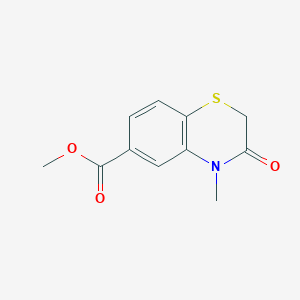

![molecular formula C11H18O3 B1303582 3-羟基-4,7,7-三甲基双环[2.2.1]庚烷-1-羧酸 CAS No. 93257-31-9](/img/structure/B1303582.png)

3-羟基-4,7,7-三甲基双环[2.2.1]庚烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a compound that is structurally related to bicyclic systems with a carboxylic acid functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, the related structures and synthetic methods can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as photochemical [2+2] cycloaddition reactions, as seen in the synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the use of diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid by incorporating the appropriate starting materials and reaction conditions to introduce the hydroxy and trimethyl groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by conformational locking, as seen in the study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, which adopt a boat-like conformation . This intrinsic property is crucial for understanding the 3D arrangement of substituents in 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their conformation and substitution pattern. For example, the synthesis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine involved a reaction between camphorquinone and diaminomaleonitrile . This suggests that the trimethylbicycloheptane core can participate in reactions with various reagents, potentially leading to diverse derivatives including the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are closely related to their molecular structure. For instance, the crystal structure analysis of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provided detailed information on the molecular dimensions and packing in the solid state . Such data are essential for predicting the solubility, stability, and crystalline behavior of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid.

科学研究应用

合成和立体化学

研究工作重点关注与3-羟基-4,7,7-三甲基双环[2.2.1]庚烷-1-羧酸类似的双环化合物的合成和立体化学分析。这些化合物因其作为有机合成中的手性助剂和构件的潜力而受到关注:

Palkó 等人(2005 年)详细介绍了氨基双环[2.2.1]庚烯羧酸衍生物的立体选择性官能化,展示了制备氨基-羟基双环化合物的各种方法,并通过 NMR 和 IR 光谱技术提供了详细的立体结构分析 (Palkó, Sándor, Sohár, & Fülöp, 2005)。

石塚等人(1990 年)实现了非对映异构体纯羟基双环羧酸的高产率合成,展示了作为手性助剂的潜在用途,这强调了这些化合物在对映选择性合成中的重要性 (石塚、木村、石渕和国枝,1990)。

催化和过渡态模拟

一些研究探索了双环化合物在模拟过渡态或充当催化剂中的效用,为酶模拟和合成催化剂的设计提供了宝贵的见解:

- 史密斯等人(1995 年)合成了氨基-羟基双环[2.2.1]庚烷羧酸衍生物,旨在模拟扭曲的肽基态以及肽键水解的过渡态。这种方法突出了这些化合物在研究酶作用和设计酶模拟中的应用 (史密斯、韦纳、查图尔维迪、蒂姆布林、雷蒙德和汉森,1995)。

属性

IUPAC Name |

3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBHRIFVITMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2O)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377870 |

Source

|

| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

93257-31-9 |

Source

|

| Record name | 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)